3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile
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Overview
Description
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is a complex organic compound that features a thiazole ring, a benzonitrile group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Benzonitrile Group: The benzonitrile group is attached via a nucleophilic substitution reaction, where the chlorine atom on the benzene ring is replaced by the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile undergoes several types of chemical reactions:
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole derivatives, and various substituted benzonitrile compounds .
Scientific Research Applications
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Similar in structure but differs in the position of the chlorine atom and the presence of an isothiazolinone ring.
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is unique due to its specific combination of a thiazole ring, ethynyl group, and benzonitrile moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
686768-43-4 |
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Molecular Formula |
C13H7ClN2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
3-chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7ClN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
InChI Key |
WJQVDPKXZRFKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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